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Compound of Interest

Compound Name: 8-Methylnon-4-yne

Cat. No.: B15441575

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the structural isomers of 8-Methylnon-4-yne. Due to the limited
availability of direct experimental data for these specific isomers, this guide combines available
computed data with established principles of organic chemistry to offer a predictive comparison
of their physicochemical and spectroscopic properties.

This analysis focuses on the following four structural isomers of 8-Methylnon-4-yne, all with
the chemical formula Ci0H1s and a molecular weight of 138.25 g/mol :

2-Methylnon-4-yne (Internal alkyne)

3-Methylnon-4-yne (Internal alkyne)[1]

8-Methylnon-2-yne (Internal alkyne)

8-Methylnon-3-yne (Internal alkyne)

Physicochemical Properties

A direct comparison of experimental physicochemical properties is challenging due to a lack of
published data for these specific isomers. However, we can predict trends based on their
structures and general principles of physical chemistry. Internal alkynes generally have slightly
higher boiling points than their terminal isomers.[2][3][4] Branching tends to lower the boiling
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point compared to a straight-chain isomer of the same carbon number due to reduced surface
area and weaker van der Waals forces.

2-Methylnon-4-  3-Methylnon-4- 8-Methylnon-2-  8-Methylnon-3-

Property

yne yne yne yne
Molecular

CioHis CioHis CioHis CioHis
Formula
Molecular Weight  138.25 g/mol 138.25 g/mol [1] 138.25 g/mol 138.25 g/mol
Boiling Point

] ~165-170 °C ~163-168 °C ~160-165 °C ~162-167 °C

(Estimated)
XLogP3-AA

4.2 4.2[1] 4.2 4.2
(Computed)
Topological Polar
Surface Area 0 A2 0 A1) 0 Az 0 Az

(Computed)

Note: Boiling points are estimations based on the boiling point of related C10 alkynes and the
expected effects of branching and triple bond position.

Spectroscopic Analysis

Spectroscopic methods are essential for distinguishing between these isomers. Below is a
predictive summary of their expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The chemical shifts of protons are influenced by their proximity to the triple bond and
the methyl group. Protons on carbons adjacent to the triple bond (propargylic protons) will be
deshielded and appear in the range of 2.0-3.0 ppm.[5]

13C NMR: The sp-hybridized carbons of the triple bond in internal alkynes typically resonate in
the range of 70-100 ppm.[6][7][8][9][10] The exact chemical shifts will vary slightly for each
isomer due to the different substitution patterns.
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Isomer

Expected *H NMR Key
Signals (ppm)

Expected **C NMR Key
Signals (ppm)

2-Methylnon-4-yne

Propargylic protons (~2.1-2.3),
Methyl protons of isopropyl
group (~0.9, doublet), Methine
proton of isopropyl group
(~1.8, multiplet)

Alkyne carbons (~75-95),
Isopropyl group carbons (~22,
~28)

3-Methylnon-4-yne

Propargylic protons (~2.1-2.4),
Methyl protons of sec-butyl
group (~0.9, triplet; ~1.1,
doublet), Methine proton (~2.3,
multiplet)

Alkyne carbons (~78-98), sec-
Butyl group carbons (~12, ~20,
~29, ~38)

8-Methylnon-2-yne

Propargylic protons (~2.1-2.3),
Terminal methyl protons (~1.8,
triplet), Methyl protons of
isobutyl group (~0.9, doublet)

Alkyne carbons (~72-92),
Isobutyl group carbons (~22,
~28, ~42)

8-Methylnon-3-yne

Propargylic protons (~2.1-2.4),
Ethyl protons (~1.1, triplet;
~2.2, quartet), Methyl protons
of isobutyl group (~0.9,
doublet)

Alkyne carbons (~75-95),
Isobutyl group carbons (~22,
~28, ~42)

Infrared (IR) Spectroscopy

All four isomers are internal alkynes, so they will exhibit a weak to medium C=C stretching

vibration in the range of 2190-2260 cm~1.[11][12] Symmetrically substituted internal alkynes

may show a very weak or absent C=C stretch.[11] Since none of these isomers are terminal

alkynes, they will not show the characteristic strong, sharp C-H stretch around 3300 cm~1.[11]

[13][14]
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Isomer

Expected C=C Stretch (cm~?)

2-Methylnon-4-yne

2190-2260 (weak-medium)

3-Methylnon-4-yne

2190-2260 (weak-medium)

8-Methylnon-2-yne

2190-2260 (weak-medium)

8-Methylnon-3-yne

2190-2260 (weak-medium)

Mass Spectrometry (MS)

The fragmentation of alkynes in mass spectrometry is often characterized by cleavage of the

bond beta to the triple bond, leading to the formation of a resonance-stabilized propargy!

cation.[15][16] The specific fragmentation pattern will be unique to each isomer, allowing for

their differentiation.

Isomer

Expected Key Fragmentation Pathways

2-Methylnon-4-yne

Cleavage to form butyl and a resonance-
stabilized cation (m/z = 81), and cleavage to
form isobutyl and a resonance-stabilized cation
(m/z = 95).

3-Methylnon-4-yne

Cleavage to form propyl and a resonance-
stabilized cation (m/z = 95), and cleavage to
form sec-butyl and a resonance-stabilized cation
(m/z = 81).

8-Methylnon-2-yne

Cleavage to form methyl and a resonance-
stabilized cation (m/z = 123), and cleavage to
form isohexyl and a resonance-stabilized cation
(m/z = 55).

8-Methylnon-3-yne

Cleavage to form ethyl and a resonance-
stabilized cation (m/z = 109), and cleavage to
form isopentyl and a resonance-stabilized cation
(m/z = 69).
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Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these specific isomers
are not readily available. However, general methods for the synthesis of internal alkynes and
their subsequent analysis are well-established.

General Synthesis of Internal Alkynes via Alkylation of
Terminal Alkynes

Internal alkynes can be synthesized by the alkylation of a smaller terminal alkyne.[17][18][19]
Materials:

e Terminal alkyne (e.g., 1-pentyne, 1-hexyne)

e Strong base (e.g., sodium amide in liquid ammonia, or n-butyllithium in THF)

o Alkyl halide (e.g., 1-bromobutane, 2-bromopropane)

e Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF))

e Quenching solution (e.g., saturated aqueous ammonium chloride)

« Organic solvent for extraction (e.g., diethyl ether)

e Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

e The terminal alkyne is dissolved in the anhydrous solvent and cooled to a low temperature
(e.g., -78 °C for n-butyllithium in THF, or -33 °C for sodium amide in liquid ammonia).

e The strong base is added dropwise to deprotonate the terminal alkyne and form the acetylide

anion.

e The alkyl halide is then added to the solution, and the reaction is allowed to warm to room
temperature and stir for several hours.
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e The reaction is quenched by the slow addition of the quenching solution.
e The agueous layer is extracted with an organic solvent.

e The combined organic layers are washed with brine, dried over the drying agent, and the
solvent is removed under reduced pressure.

e The crude product is purified by distillation or column chromatography.

General Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve 5-10 mg of the purified alkyne isomer in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCI3) in an NMR tube.[20]

e Acquire *H and 3C NMR spectra on a spectrometer.

e Process the spectra to identify chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy:

» Athin film of the liquid alkyne sample is placed between two salt plates (e.g., NaCl or KBr).

 Alternatively, a solution of the alkyne in a suitable solvent (e.g., CCls) can be prepared and
placed in an IR cell.

e The IR spectrum is recorded, and the characteristic absorption bands are identified.
Gas Chromatography-Mass Spectrometry (GC-MS):

o Adilute solution of the alkyne isomer in a volatile solvent (e.g., dichloromethane or hexane)
is prepared.

e The sample is injected into a gas chromatograph equipped with a suitable capillary column
to separate the components of the mixture.

e The separated components are then introduced into the mass spectrometer to obtain the
mass spectrum.
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* The retention time and fragmentation pattern are analyzed to identify the compound.

Visualizations
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Caption: General workflow for the synthesis of internal alkynes.
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Caption: Logic for spectroscopic identification of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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